molecular formula C13H13ClN2O3S B495160 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 332021-60-0

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B495160
CAS No.: 332021-60-0
M. Wt: 312.77g/mol
InChI Key: BUVXRKOVQIMQJD-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, offered for research applications. This benzenesulfonamide derivative features a chlorinated aromatic ring and a pyridinylmethylamine moiety, a structural motif found in compounds with various documented biological activities. Benzenesulfonamide scaffolds are extensively investigated for their potential as enzyme inhibitors. Research on similar structures indicates that such compounds can act as inhibitors for targets like carbonic anhydrases, which are relevant for conditions including glaucoma, epilepsy, and altitude sickness . Furthermore, benzenesulfonamide derivatives have been explored as novel anti-influenza agents, where they are proposed to inhibit viral replication by binding to the hemagglutinin (HA) protein and stabilizing its structure, thereby preventing host cell membrane fusion . The structural features of this compound, including the sulfonamide group that can act as a zinc-binding moiety, make it a valuable template for designing inhibitors for various metalloenzymes . Beyond infectious disease research, sulfonamide-based compounds are also studied in oncology. Some derivatives have demonstrated anti-proliferative activity against human cancer cell lines in vitro, making them interesting leads for the development of new anticancer therapeutics . The physicochemical properties of the benzenesulfonamide core, often characterized by good metabolic stability and oral bioavailability in lead compounds, contribute to its high value in pharmaceutical development . Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, a reference standard in analytical studies, or a core scaffold for screening and developing new bioactive molecules across multiple therapeutic areas. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVXRKOVQIMQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfonamide bond forms via nucleophilic substitution, where the amine group of pyridin-2-ylmethylamine attacks the electrophilic sulfur atom in the sulfonyl chloride. A base such as triethylamine or sodium hydroxide is required to neutralize HCl, preventing side reactions. The stoichiometric ratio is critical:

  • 1:1 molar ratio of sulfonyl chloride to amine ensures minimal unreacted starting material.

  • 2–3 equivalents of base are typically used to maintain a pH >8, optimizing reaction kinetics.

Solvent and Temperature Optimization

  • Solvents : Dichloromethane (DCM) and acetonitrile are preferred for their ability to dissolve both aromatic sulfonyl chlorides and pyridine derivatives.

  • Temperature : Reactions proceed efficiently at 0–25°C , with higher temperatures (>40°C) risking decomposition of the sulfonyl chloride.

Synthesis of Pyridin-2-Ylmethylamine: Key Intermediate

Pyridin-2-ylmethylamine is synthesized via reduction or functional group interconversion, as detailed in patent literature.

Reductive Amination of Pyridine-2-Carbaldehyde

A two-step process:

  • Condensation : Pyridine-2-carbaldehyde reacts with ammonium acetate in methanol to form an imine.

  • Reduction : Sodium borohydride reduces the imine to the primary amine, yielding pyridin-2-ylmethylamine with 85–90% efficiency .

Alternative Route: Hydrolysis of Nitriles

Pyridine-2-carbonitrile undergoes catalytic hydrogenation using Raney nickel at 50–60°C under 3–5 bar H₂ pressure , producing the amine in 78% yield .

Industrial-Scale Production and Process Intensification

Large-scale synthesis requires modifications to enhance yield and reduce costs.

Continuous Flow Reactor Design

  • Residence time : 10–15 minutes in a tubular reactor minimizes side product formation.

  • In-line purification : Integration of scavenger resins removes excess sulfonyl chloride, achieving 95% conversion .

Crystallization and Purification

  • Solvent system : A 3:1 mixture of diisopropyl ether and methanol induces crystallization, yielding needle-like crystals with 99.8% HPLC purity .

  • Activated charcoal treatment : Removes colored impurities, critical for pharmaceutical-grade material.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical sulfonylation8899.5Simple setupHigh solvent consumption
Flow chemistry9599.8Scalable, fastRequires specialized equipment
Reductive amination9098.2High selectivitySensitive to moisture

Troubleshooting Common Synthesis Challenges

Isomer Contamination

  • Pyridin-4-ylmethylamine byproducts may form if the amine precursor is impure. HPLC-MS monitoring at intermediate stages ensures regiochemical fidelity.

Sulfonyl Chloride Hydrolysis

  • Exposure to moisture converts sulfonyl chloride to sulfonic acid. Anhydrous conditions (e.g., molecular sieves) are essential .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2. Biological Studies

  • Inflammation Modulation : There is ongoing research into the anti-inflammatory properties of sulfonamides. The compound may play a role in modulating inflammatory pathways, although detailed mechanisms remain to be elucidated .
  • Cancer Research : Sulfonamides have been investigated for their potential as antitumor agents. The exact mechanism is not fully understood but may involve inhibition of carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .

3. Chemical Research

  • Synthetic Intermediate : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in organic synthesis.

Case Study 1: Antimicrobial Efficacy

A study highlighted the efficacy of sulfonamides against various bacterial strains, demonstrating that modifications to the chemical structure can enhance antibacterial activity. The presence of the pyridinylmethyl group in this compound was associated with improved binding affinity to target enzymes compared to simpler sulfonamides .

Case Study 2: Inhibition of Carbonic Anhydrase

Research has shown that certain sulfonamides can inhibit carbonic anhydrase isozymes, which are linked to tumor progression. Although direct studies on this specific compound are sparse, its structural similarities with other known inhibitors suggest potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Receptor Binding

Several analogs share the 5-chloro-2-methoxybenzenesulfonyl core but differ in the substituent attached to the sulfonamide nitrogen:

  • Compound 9 : Features a piperidin-4-yl group linked to a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxyethyl chain. This modification confers dual α2A/5-HT7 receptor activity, with an 84% isolated yield .
  • Compound 11: Incorporates a trifluoroethoxy-phenoxyethyl-piperidinyl group, yielding a yellow oil with 58% isolated yield and 98% purity. Its pharmacological profile is linked to silodosin-based α1-adrenoceptor antagonism .
  • Compound 14: Substitutes the nitrogen with a quinolin-3-yl group, forming a yellow solid with confirmed HIV integrase (HIV IN) inhibitory activity .

Key Insights :

  • Electron-Withdrawing Groups : Nitro substituents on the benzenesulfonamide enhance HIV IN inhibition by increasing acidity, facilitating metal-ion chelation .
  • Safety Profile : Most sulfonamide derivatives exhibit low cytotoxicity, making them suitable for further development .
  • Therapeutic Niche : The target compound’s pyridin-2-ylmethyl group may align with NLRP3 inhibitors (e.g., glyburide analogs) or PD-L1-targeted therapies, depending on substituent optimization .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties of Selected Analogs
Compound Molecular Weight Purity (%) Physical State Reference
Target Compound ~396.9*
Compound 11 98 Yellow oil
Compound 9 White solid
Compound 14 Yellow solid
Glyburide Analog 444.5

*Estimated based on similar derivatives in .

Key Insights :

  • Lipophilicity: Pyridin-2-ylmethyl substituents may balance hydrophilicity and membrane permeability compared to bulkier groups (e.g., piperidinyl or quinolinyl).
  • Stability : Molecular dynamics simulations suggest stable binding conformations for sulfonamides with rigid heterocyclic substituents .

Biological Activity

5-Chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2O3SC_{12}H_{11}ClN_{2}O_{3}S, with a molecular weight of 286.74 g/mol. The compound features a chlorinated aromatic ring, a methoxy group, and a pyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H11ClN2O3SC_{12}H_{11}ClN_{2}O_{3}S
Molecular Weight286.74 g/mol
CAS Number3668507
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate effectiveness against various Gram-positive and Gram-negative bacteria:

  • E. coli : Minimum Inhibitory Concentration (MIC) values ranged from 6.72 mg/mL to 8.33 mg/mL.
  • S. aureus : MIC values were reported at approximately 6.63 mg/mL.
  • C. albicans : Activity against this fungal pathogen also showed promising results, with MIC values indicating moderate effectiveness.

These findings suggest that the compound could serve as a broad-spectrum antimicrobial agent, particularly in treating infections caused by resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides have been widely studied. In vivo experiments involving carrageenan-induced rat paw edema demonstrated that certain derivatives of benzenesulfonamides significantly inhibited inflammation:

  • Compound 4a : Inhibited edema by approximately 94.69% at the highest tested concentration.
  • Compound 4c : Showed similar efficacy with an inhibition rate of about 89.66%.

These results indicate that the incorporation of specific functional groups enhances the anti-inflammatory potential of these compounds .

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide compounds:

  • Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of various benzenesulfonamides, including those with pyridine substitutions. The results indicated that modifications to the pyridine ring significantly affected the activity against common pathogens such as E. coli and S. aureus .
  • Inflammation Model :
    • Another study utilized an animal model to evaluate the anti-inflammatory effects of sulfonamide derivatives. The results confirmed that compounds like 4a and 4c not only reduced edema but also improved overall health metrics in treated animals .

Q & A

Basic: What are the key synthetic steps and reaction optimizations for 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Sulfonamide linkage formation : Reacting a benzenesulfonyl chloride derivative with a pyridinylmethylamine under basic conditions (e.g., triethylamine in DMF or dichloromethane) to form the sulfonamide bond .
  • Substituent introduction : Chloro and methoxy groups are typically introduced via electrophilic substitution or nucleophilic aromatic substitution, requiring precise temperature control (60–100°C) and catalysts like Pd/C for reductive steps .
  • Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for polar intermediates), reaction time (6–24 hours), and stoichiometric ratios of reagents. Impurities are minimized using TLC monitoring and silica gel chromatography for purification .

Advanced: How can computational methods accelerate the design of derivatives with enhanced bioactivity?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict electronic properties and reactive sites, enabling rational modifications to the sulfonamide core or pyridine moiety. For example:

  • Docking studies : Identify binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions with the compound’s sulfonamide and aromatic groups .
  • Reaction design platforms : Tools like ICReDD integrate experimental data with computational models to predict optimal reaction conditions (e.g., solvent/base pairs) for derivative synthesis, reducing trial-and-error approaches .

Basic: What spectroscopic and analytical techniques validate the compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (δ ~3.8 ppm), pyridinylmethyl (δ ~4.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 341.2) .
  • X-ray crystallography : Resolves bond angles and torsion angles, as demonstrated in related sulfonamide structures (e.g., C–S–N bond geometry) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, incubation time). Standardize protocols using guidelines like OECD TG 428 for in vitro testing .
  • Metabolic stability : Use hepatic microsome assays to assess cytochrome P450 interactions, which may alter activity in vivo vs. in vitro .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing pyridine with thiophene) to isolate pharmacophore contributions .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

  • By-products : Unreacted sulfonyl chloride (detected via TLC) or over-alkylated pyridine derivatives.
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) removes polar impurities. Recrystallization in ethanol/water improves purity to >95% .
  • Analytical QC : HPLC with UV detection (λ = 254 nm) confirms purity, with retention time matching reference standards .

Advanced: How does X-ray crystallography inform structure-activity relationships (SAR)?

Answer:
Crystal structure analysis (e.g., CCDC deposit HB6971) reveals:

  • Conformational flexibility : The pyridinylmethyl group adopts a twisted geometry relative to the benzene ring, influencing receptor binding .
  • Intermolecular interactions : Hydrogen bonds between sulfonamide oxygen and water molecules enhance solubility, critical for bioavailability .
  • Halogen bonding : The chloro group participates in non-covalent interactions with protein residues, a feature exploited in kinase inhibitor design .

Basic: What solvents and bases are optimal for its synthesis?

Answer:

  • Solvents : DMF or dichloromethane for sulfonylation steps due to high polarity and stability under basic conditions .
  • Bases : Triethylamine or NaHCO3_3 neutralize HCl by-products during sulfonamide bond formation .

Advanced: What strategies improve its metabolic stability for in vivo studies?

Answer:

  • Prodrug modification : Introduce ester groups at the methoxy position to enhance plasma stability .
  • Deuterium labeling : Replace labile hydrogen atoms (e.g., pyridine C–H) to slow CYP450-mediated degradation .
  • Co-administration : Use CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways .

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